molecular formula C18H40N2 B14633289 N~1~-Tetradecylbutane-1,4-diamine CAS No. 53832-34-1

N~1~-Tetradecylbutane-1,4-diamine

Cat. No.: B14633289
CAS No.: 53832-34-1
M. Wt: 284.5 g/mol
InChI Key: BCTYVVCXDNPDLB-UHFFFAOYSA-N
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Description

N~1~-Tetradecylbutane-1,4-diamine is an organic compound that belongs to the class of diamines It consists of a butane backbone with two amino groups attached at the 1 and 4 positions, and a tetradecyl chain attached to the nitrogen atom at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Tetradecylbutane-1,4-diamine can be achieved through several methods. One common approach involves the reaction of 1,4-dibromobutane with tetradecylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by the amino groups from tetradecylamine.

Industrial Production Methods

In an industrial setting, the production of N1-Tetradecylbutane-1,4-diamine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-Tetradecylbutane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of N1-Tetradecylbutane-1,4-diamine.

    Reduction: Secondary amines with reduced nitrogen functionality.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N~1~-Tetradecylbutane-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in cell signaling and membrane interactions.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N1-Tetradecylbutane-1,4-diamine involves its interaction with biological membranes and proteins. The long tetradecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity. Additionally, the amino groups can form hydrogen bonds with protein residues, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediamine: A simpler diamine with a shorter carbon chain.

    N,N,N’,N’-Tetramethyl-1,4-butanediamine: A derivative with methyl groups attached to the nitrogen atoms.

    Hexamethylenediamine: A diamine with a six-carbon backbone.

Uniqueness

N~1~-Tetradecylbutane-1,4-diamine is unique due to its long tetradecyl chain, which imparts distinct physicochemical properties compared to shorter-chain diamines. This long chain enhances its ability to interact with lipid membranes and hydrophobic environments, making it valuable in applications requiring amphiphilic properties.

Properties

CAS No.

53832-34-1

Molecular Formula

C18H40N2

Molecular Weight

284.5 g/mol

IUPAC Name

N'-tetradecylbutane-1,4-diamine

InChI

InChI=1S/C18H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19/h20H,2-19H2,1H3

InChI Key

BCTYVVCXDNPDLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNCCCCN

Origin of Product

United States

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